N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-7-chloro-N-methyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-28(15-16-8-4-2-5-9-16)21-19-14-17(24)12-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-10-6-3-7-11-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUHTUVZCMOVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydrazinobenzoic Acid
The triazoloquinazoline core is synthesized from 2-hydrazinobenzoic acid and dimethyl N-cyanodithioimidocarbonate in ethanol with triethylamine as a base. This forms 2-(methylsulfanyl)-triazolo[1,5-a]quinazolin-5-one, a key intermediate.
Procedure :
- 2-Hydrazinobenzoic acid (10 mmol, 1.52 g) is added to dimethyl N-cyanodithioimidocarbonate (10 mmol, 1.46 g) in ethanol (20 mL) under ice-cooling.
- Triethylamine (30 mmol, 3.03 g) is introduced, and the mixture is stirred at room temperature for 24 hours.
- Acidification with HCl followed by recrystallization from ethanol yields the intermediate.
Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine on the cyano group, followed by cyclization and elimination of methanethiol.
Chlorination at Position 7
Phosphorus Oxychloride-Mediated Chlorination
The lactam oxygen at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux.
Optimized Conditions :
- 2-(Methylsulfanyl)-triazoloquinazolin-5-one (1 equiv) is refluxed in POCl₃ (5 equiv) at 110°C for 6 hours.
- Excess POCl₃ is removed under vacuum, and the residue is quenched with ice water to yield 7-chloro-2-(methylsulfanyl)-triazolo[1,5-a]quinazoline.
Key Data :
Sulfonylation at Position 3
Oxidation of Methylsulfanyl to Phenylsulfonyl
The methylsulfanyl group at position 3 is oxidized to phenylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid.
Procedure :
- 7-Chloro-2-(methylsulfanyl)-triazoloquinazoline (1 equiv) is dissolved in glacial acetic acid.
- 30% H₂O₂ (3 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- The product, 7-chloro-3-(phenylsulfonyl)-triazolo[1,5-a]quinazoline, is isolated via filtration and washed with cold water.
Reaction Monitoring :
- FT-IR confirms sulfonyl group formation (S=O stretch at 1150–1300 cm⁻¹).
- LC-MS shows [M+H]⁺ at m/z 352.1.
Purification and Quality Control
Column Chromatography
Crude product is purified using a gradient of ethyl acetate (10–40%) in hexane. Fractions are analyzed by TLC and combined based on purity.
Purification Table :
| Crop No. | Amount (g) | Purity (%) | Impurity RT 24.3 (%) |
|---|---|---|---|
| 1 | 114.7 | 96.6 | 2.93 |
| 2 | 95.1 | 96.8 | 2.64 |
| 3 | 5.4 | 97.1 | 2.61 |
Metal Residue Analysis
Post-purification, inductively coupled plasma (ICP) analysis confirms low metal content:
- Pd: <3.2 ppm
- Zn: <0.5 ppm
Spectroscopic Characterization
NMR Analysis
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 464.0941 [M+H]⁺ (calculated for C₂₃H₁₉ClN₅O₂S: 464.0938).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits potent anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Its structural modifications enhance its binding affinity to these targets, leading to reduced tumor growth in vitro and in vivo.
- Case Studies : One study reported an IC50 value of less than 200 μM against various cancer cell lines, indicating significant cytotoxicity. The compound's derivatives were tested against U-937 and SK-MEL-1 cancer cells, demonstrating varied potency based on structural changes .
Proteomics Research
This compound is utilized in proteomics for its ability to selectively modify proteins through sulfonamide interactions. This property allows researchers to study protein functions and interactions in complex biological systems .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in metabolic pathways. Studies have highlighted its role in modulating enzyme activity through competitive inhibition mechanisms. This application is particularly relevant for drug development targeting metabolic disorders .
Data Tables
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Benzothiazole Derivatives: These compounds also exhibit significant biological properties and are used in various medicinal applications.
Uniqueness
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its application in proteomics research further distinguish it from other similar compounds.
Biological Activity
N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 904579-77-7
- Molecular Weight : 463.9 g/mol
- Molecular Formula : C_{22}H_{22}ClN_{5}O_{2}S
Synthesis
The synthesis of this compound involves multiple steps typically including:
- Formation of the triazole ring.
- Introduction of the benzyl and methyl groups.
- Sulfonylation with phenylsulfonyl chloride.
This multi-step synthesis is crucial for achieving the desired biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action :
- Induction of apoptosis was observed through the modulation of apoptosis-related proteins such as Bcl-2 and caspase-3.
- The compound significantly downregulated Bcl-2 expression while upregulating caspase-3 levels, suggesting a pro-apoptotic effect.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via Bcl-2 and caspase modulation |
| A549 | 20 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models:
- Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
Case Studies
-
Study on MCF-7 Cells :
- In a controlled experiment, treatment with this compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. The expression levels of Bcl-2 decreased by over 50%, while caspase-3 levels increased by five-fold.
-
Anti-inflammatory Activity :
- In a separate study involving LPS-stimulated macrophages, the compound effectively inhibited the production of inflammatory mediators and cytokines. This suggests potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodology : The synthesis involves cyclization of azide intermediates with activated methylene compounds. For example, thieno[3,2-e]triazolopyrimidines (structurally analogous) were synthesized via base-catalyzed cycloaddition of azides derived from alkyl aminothiophenes . Key challenges include controlling regioselectivity and avoiding side reactions from moisture-sensitive intermediates. Use inert atmospheres (argon/nitrogen) and anhydrous solvents to stabilize reactive intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H-NMR : Resolve substituent positions (e.g., benzyl protons at δ 4.78 ppm as a doublet, J = 5.8 Hz) .
- IR Spectroscopy : Identify sulfonyl groups (S=O stretch at ~1360–1160 cm⁻¹) and triazole rings (C=N stretches near 1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks for similar compounds range from 350–450 m/z) .
- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Storage : Keep in airtight containers (P404) at 2–8°C (P411 + P235) to prevent degradation .
- Handling : Use explosion-proof equipment (P241) and anti-static tools (P243) to mitigate combustion risks (H228). Wear nitrile gloves, goggles, and N95 masks (P280) to avoid dermal/ocular exposure (H314) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste facilities (P501) .
Advanced Research Questions
Q. How can structural modifications enhance the anticancer activity of this compound?
- Methodology :
- Bioisosteric Replacement : Replace the phenylsulfonyl group with thieno motifs (e.g., thieno[2,3-e]triazolopyrimidines showed 81.85% growth inhibition in renal cancer UO-31 cells vs. 100.20% for quinazolines) .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to improve target binding. For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhanced selectivity for kinase inhibition .
- Data-Driven Design : Use NCI-60 screening data (10⁻⁵ M single-dose) to prioritize modifications based on cell line-specific responses (e.g., melanoma vs. renal cancer) .
Q. How should researchers resolve contradictions in bioactivity data across different cancer cell lines?
- Case Study : In NCI screens, thieno[3,2-e]triazolopyrimidines showed selective activity (GP = 32% in leukemia CCRF-CEM vs. 98% in ovarian OVCAR-3), while quinazolines had lower potency .
- Methodology :
- Mechanistic Profiling : Conduct kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to identify primary targets.
- Resistance Testing : Compare ATP-binding cassette (ABC) transporter expression in resistant vs. sensitive cell lines .
- Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance of growth inhibition differences .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to homology-modeled kinases (e.g., EGFR or VEGFR2) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
- QSAR Modeling : Develop regression models correlating logP and polar surface area (PSA) with IC₅₀ values from published triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
